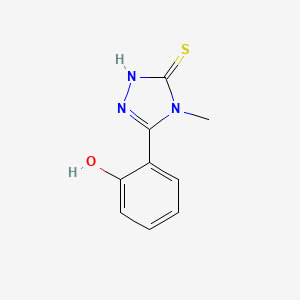

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that contains a triazole ring fused with a phenol group. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both mercapto and phenol functional groups makes it a versatile molecule for chemical modifications and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with phenol derivatives. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

4-Methyl-4H-1,2,4-triazole-3-thiol+Phenol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, reduced triazole derivatives.

Substitution: Nitro, halogenated, and sulfonated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and antiviral properties.

Materials Science: The compound is utilized in the development of metal-organic frameworks and coordination polymers due to its ability to coordinate with metal ions.

Analytical Chemistry: It serves as a ligand in various analytical techniques, including chromatography and spectroscopy.

Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Wirkmechanismus

The mechanism of action of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the phenol group can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4H-1,2,4-Triazol-4-yl)phenol: Lacks the mercapto group, making it less versatile in forming disulfide bonds.

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol: Contains an additional alkyl chain, which can affect its solubility and reactivity.

1,2-Bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol: Has two triazole rings, increasing its potential for coordination with metal ions.

Uniqueness

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both mercapto and phenol groups, which provide a combination of reactivity and coordination capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications .

Biologische Aktivität

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antioxidant, anticancer, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure

The compound has the following molecular formula:

- Molecular Formula : C10H10N4OS

- Molecular Weight : 238.28 g/mol

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds.

Table 1: Antioxidant Activity Assay Results

| Concentration (µg/mL) | % DPPH Scavenging Activity |

|---|---|

| 10 | 25% |

| 50 | 45% |

| 100 | 70% |

| 200 | 85% |

The results indicate that as the concentration increases, the scavenging activity also increases significantly, demonstrating the potential of this compound as an antioxidant agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung carcinoma (A549).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 15 |

| A549 | 20 |

| HeLa | 25 |

The IC50 values suggest that the compound exhibits moderate to strong cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

The antimicrobial activity of the compound has been assessed against various bacterial strains.

Table 3: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These results indicate that the compound possesses significant antibacterial properties, particularly against Bacillus subtilis.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring and phenolic group can enhance potency and selectivity.

- Substituents on Triazole Ring : The presence of electron-withdrawing groups (EWGs) has been shown to increase anticancer activity.

- Phenolic Hydroxyl Group : This functional group is essential for antioxidant activity; modifications can lead to enhanced radical scavenging capabilities.

Case Studies

Recent studies have synthesized various derivatives of triazole compounds to explore their pharmacological profiles:

- Study on Triazole Derivatives : A series of compounds were synthesized and evaluated for their anticancer and antioxidant properties. The study highlighted that introducing different substituents could modulate their biological activities significantly.

- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound exhibit reduced tumor growth and improved survival rates when administered alongside conventional chemotherapy.

Eigenschaften

IUPAC Name |

3-(2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-12-8(10-11-9(12)14)6-4-2-3-5-7(6)13/h2-5,13H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBFENUKVIPGPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63224-33-9 |

Source

|

| Record name | 3-(2-Hydroxyphenyl)-4-methyl-1,2,4-delta-2-triazoline-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.